molecular formula C17H17F3N4O2 B2934896 2-(Pyridin-3-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one CAS No. 2380144-07-8

2-(Pyridin-3-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one

Cat. No.: B2934896
CAS No.: 2380144-07-8
M. Wt: 366.344
InChI Key: OSJJNPJWSRKRJX-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known as phenylpyridines . It’s a polycyclic aromatic compound containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . It has been employed in the design of privileged structures in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds involves the design of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine moiety exhibiting a wide range of pharmacological activities . The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a Diels–Alder reaction between key intermediates . This leads to the formation of the correspondent compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. This could include testing against various cell lines and in different biological assays to fully understand its therapeutic potential .

Properties

IUPAC Name

2-pyridin-3-yl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2/c18-17(19,20)14-3-7-22-16(23-14)26-13-4-8-24(9-5-13)15(25)10-12-2-1-6-21-11-12/h1-3,6-7,11,13H,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJJNPJWSRKRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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